molecular formula C17H18N2O4S B2921051 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-56-8

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2921051
CAS No.: 921836-56-8
M. Wt: 346.4
InChI Key: ZBRYQWWYFVTDKF-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: is a complex organic compound that features a sulfonamide group attached to a 2-oxoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the 2-oxoindoline core. This can be achieved through the cyclization of tryptamine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The 2-oxoindoline moiety can be reduced to form indoline or indole derivatives.

  • Substitution: : The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfonyl chlorides.

  • Reduction: : Indoline, indole derivatives.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

  • Medicine: : Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its therapeutic potential in treating various diseases.

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential biological effects.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: can be compared with other indole derivatives, such as:

  • Indomethacin: : A nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory properties.

  • Serotonin: : A neurotransmitter that shares the indole core structure.

  • Omeprazole: : A proton pump inhibitor used to treat acid-related disorders, also containing an indole ring.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the sulfonamide group, which may confer distinct biological activities compared to other indole derivatives.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-6-15(23-3)16(7-11(10)2)24(21,22)19-13-4-5-14-12(8-13)9-17(20)18-14/h4-8,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYQWWYFVTDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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